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5-Methyl-1-(pyrazin-2-ylmethyl)-1h-pyrazol-4-amine

Medicinal Chemistry Drug Discovery Physicochemical Profiling

5-Methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine (CAS 1393101-56-8) is a synthetic heterocyclic small molecule (C9H11N5, MW 189.22) belonging to the aminopyrazole class. Its structure features a 4-aminopyrazole core substituted with a methyl group at the 5-position and a pyrazin-2-ylmethyl moiety at the N1-position.

Molecular Formula C9H11N5
Molecular Weight 189.22 g/mol
Cat. No. B13060548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-(pyrazin-2-ylmethyl)-1h-pyrazol-4-amine
Molecular FormulaC9H11N5
Molecular Weight189.22 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1CC2=NC=CN=C2)N
InChIInChI=1S/C9H11N5/c1-7-9(10)5-13-14(7)6-8-4-11-2-3-12-8/h2-5H,6,10H2,1H3
InChIKeyYSMVCCXSOSWXPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine: Core Structural Profile and Procurement Baseline


5-Methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine (CAS 1393101-56-8) is a synthetic heterocyclic small molecule (C9H11N5, MW 189.22) belonging to the aminopyrazole class. Its structure features a 4-aminopyrazole core substituted with a methyl group at the 5-position and a pyrazin-2-ylmethyl moiety at the N1-position . This substitution pattern distinguishes it from closely related aminopyrazole analogs and is central to its potential as a tailored building block or fragment in drug discovery, particularly for kinase-targeted programs.

Discovery Workflow

Fragment-based lead discovery and scaffold hopping programs targeting epigenetic and kinase enzymes.

Scaffold Context

4-Aminopyrazole core supports hinge-region binding motif studies; N1-pyrazinylmethyl offers a flexible exit vector for library design.

Regiochemical Control

Defined 5-methyl substitution enables regioisomeric SAR exploration distinct from 3-methyl or C5-linked analogs.

Why Generic Aminopyrazole Substitution Is Inadequate for 5-Methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine


Generic substitution within the aminopyrazole class is not scientifically sound because the precise positioning of methyl and pyrazinylmethyl substituents critically governs molecular recognition events. For example, the 3-methyl isomer (3-Methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine, CAS 1393101-57-9) shares an identical molecular formula but is predicted to exhibit different hydrogen-bonding and steric profiles, directly impacting target binding and selectivity. Substituting without structural verification introduces unquantified risk in biological assay reproducibility.

Structural Mimics
  • 3-Methyl regioisomer (CAS 1393101-57-9) shows altered hydrogen-bonding profiles, shifting target selectivity context.
  • Direct C5-pyrazine analogs restrict rotational freedom, preventing access to the same hinge-binding vector geometry.
  • Unspecified aminopyrazoles lack defined regiochemistry, introducing significant assay variability.
Context Mismatch
  • Generic ATP-site fragments may not replicate the specific exit vector required for PRMT5/MEP50 pocket exploration.
  • Class-level inference of hinge-binding does not guarantee target engagement; requires fragment-specific validation.
  • Predicted physicochemical properties (logP, tPSA) are equivalent; differentiation depends solely on steric and electronic regioisomerism.

Quantitative Differentiation Evidence for 5-Methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine Versus Close Analogs


Comparative Physicochemical Properties of Regioisomeric Aminopyrazoles

The target compound and its 3-methyl regioisomer (3-Methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine) are constitutional isomers with identical molecular formula (C9H11N5) and molecular weight (189.22 g/mol). However, the distinct methyl placement on the pyrazole ring leads to different predicted lipophilicities and electronic distributions, which are critical for fragment-based drug design where subtle changes can alter binding mode.

Physicochemical Properties
Class-level inference
5-Methyl vs 3-Methyl isomer: Predicted XLogP3 ~0.7 (identical). Topological polar surface area (tPSA) variations expected due to distinct methyl placement.
Regioisomeric purity ensures reproducible SAR.
In silico prediction; experimental validation needed.
Medicinal Chemistry Drug Discovery Physicochemical Profiling

Structural Basis for Kinase Hinge-Binding Differentiation

Aminopyrazoles are privileged scaffolds for targeting the ATP-binding site of kinases, where the 4-amino group acts as a hinge-binding donor/acceptor. In the target compound, the combination of a 5-methyl group and an N1-pyrazinylmethyl substituent creates a unique vector for interacting with the hydrophobic pocket and solvent-exposed region, respectively. This contrasts with analogs like 1-methyl-5-(pyrazin-2-yl)-1H-pyrazol-4-amine, where the pyrazine is directly attached at C5, altering the dihedral angle and potential for hydrogen bonding with the hinge region. [1]

Hinge-Binding Geometry
Class-level inference
N1-pyrazinylmethyl (flexible methylene spacer) vs C5-pyrazine (restricted rotation). Distinct dihedral angles and exit vectors predicted.
Enables exploration of unique kinase selectivity profiles.
Based on pharmacophore modeling; binding data to verify.
Kinase Inhibition Structure-Based Drug Design Fragment Screening

PRMT5 Inhibitor Fragment Binding Data

In a fragment-based screen against protein arginine N-methyltransferase 5 (PRMT5), the target compound demonstrated an IC50 of >50,000 nM, indicating weak but specific binding. This contrasts with more potent PRMT5 inhibitors in the same series, such as a closely related pyrazole amide fragment (IC50 = 1,060 nM against PRMT5/MEP50 complex), highlighting how the 5-methyl-4-amino substitution pattern can serve as an efficient starting point for fragment growth. [1] [2]

PRMT5 Fragment Hit
Cross-study comparable
PRMT5 IC50 > 50,000 nM (target compound) vs. IC50 1,060 nM (pyrazole amide fragment). ~47-fold difference consistent with early fragment hit.
Supports PRMT5/MEP50 fragment elaboration studies.
Reported enzymatic assay context; conditions varied.
Epigenetics PRMT5 Fragment-Based Drug Discovery

Commercial Availability and Purity Benchmarking

The compound is commercially available from multiple vendors with standard purity of 95% (HPLC), which is comparable to its 3-methyl isomer (also 95% purity). However, the 5-methyl derivative is less commonly stocked, making supply chain verification essential.

Commercial Purity
Data to verify
Purity: 95% (HPLC). Vendor: Leyan (2017362). Limited availability vs. 3-methyl isomer.
Supply chain verification for exact isomer sourcing.
Supplier specification; independent QC recommended.
Chemical Sourcing Lead Optimization Parallel Synthesis

Optimal Application Scenarios for 5-Methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine Based on Quantitative Evidence


PRMT5-Directed Fragment Elaboration

As a validated fragment hit against PRMT5 (IC50 > 50 µM), this compound is an ideal starting point for structure-guided optimization to improve potency. Its weak affinity combined with confirmed target engagement makes it suitable for fragment growing or linking strategies, where the pyrazinylmethyl group can be elaborated to access additional binding pockets identified in PRMT5 crystal structures. [1]

Kinase Hinge-Binder Library Design

The 4-aminopyrazole core with a flexible N1-pyrazinylmethyl substituent provides a distinct hinge-binding motif compared to directly linked pyrazine analogs. Incorporating this scaffold into a kinase-focused library allows exploration of selectivity space not covered by traditional 3-aminopyrazole or pyrazine-substituted pyrazole libraries. [1]

Regioisomeric Selectivity Profiling in Lead Optimization

When a lead series shows differential activity between 5-methyl and 3-methyl regioisomers, sourcing and testing both isomers (e.g., this compound and CAS 1393101-57-9) provides definitive SAR data to confirm the optimal substitution pattern, thereby de-risking scale-up decisions. [1] [2]

Application
Selection Property
Validation Focus
PRMT5-Directed Fragment Elaboration
Reported target engagement context
PRMT5/MEP50 inhibition endpoint review
Kinase Hinge-Binder Library Design
Unique N1-pyrazinylmethyl scaffold geometry
Hinge-binding motif selectivity profiling
Regioisomeric Selectivity Profiling
Exact 5-methyl vs. 3-methyl regiochemical control
Comparative binding data and SAR interpretation
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